5-(2-Fluorophenyl)oxazolidine-2,4-dione
Description
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H6FNO3/c10-6-4-2-1-3-5(6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |
InChI Key |
SOUYSLIRYPWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Derivatives of Oxazolidine-2,4-diones
Key Observations :
- Steric Effects : Substituents at the 5-position influence molecular conformation. For example, benzylidene groups (e.g., 4-methoxybenzylidene) enhance planarity, improving π-π stacking with biological targets .
Functional Analogues: Thiazolidine-2,4-diones
Thiazolidine-2,4-diones, which replace the oxygen atom in oxazolidine with sulfur, exhibit distinct pharmacological profiles:
- Antifungal Activity : 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives inhibit C. albicans dimorphic switching at concentrations comparable to itraconazole (IC₅₀ < 0.5 µg/mL) .
- Anticancer Potential: Thiazolidinediones with furan or thiophene substituents (e.g., 5-(furan-2-ylmethylene)thiazolidine-2,4-dione) demonstrate cytotoxicity via apoptosis induction in cancer cell lines .
Comparative Limitations :
- Stability : Oxazolidine-2,4-diones are less prone to metabolic oxidation than thiazolidinediones due to the electronegative oxygen atom .
- Synthetic Accessibility: Thiazolidinediones are synthesized via Knoevenagel condensations with chloroacetamide derivatives, while oxazolidinediones require α-hydroxy esters and urea, often with lower yields .
Antimicrobial Activity
- Oxazolidine-2,4-diones : 5-Methyl-N-aryl derivatives exhibit moderate antimicrobial activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL), comparable to ciprofloxacin .
- Thiazolidine-2,4-diones : Derivatives with morpholinyl or acetylpiperazinyl substituents (e.g., compound 853953-65-8) show enhanced activity against drug-resistant pathogens due to improved membrane penetration .
Anticancer Activity
- Oxazolidine-2,4-diones : Chlorobenzylidene derivatives (e.g., (Z)-5-(4-chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione) inhibit tubulin polymerization (IC₅₀ = 1.2 µM), similar to colchicine .
- Thiazolidine-2,4-diones : Furylmethylene derivatives induce ROS-mediated apoptosis in breast cancer cells (MCF-7) at 10 µM concentrations .
Preparation Methods
Carbamate–2-Hydroxycarboxylic Acid Ester Condensation
The reaction of carbamates with 2-hydroxycarboxylic acid esters under catalytic conditions is a well-established method for oxazolidine-2,4-dione synthesis. For 5-(2-fluorophenyl) derivatives, the process involves:
-
Starting materials :
-
Carbamate: , (e.g., isobutyl -(2-fluorophenyl)carbamate).
-
2-Hydroxycarboxylic acid ester: , , .
-
-
Conditions :
-
Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.
-
Yield : 85–90% for analogous compounds (e.g., vinclozoline) .
Example :
Isobutyl -(2-fluorophenyl)carbamate (159.2 g, 0.6 mol) and isobutyl vinyl-lactate (105.3 g, 0.6 mol) with tributylamine (5.6 g) yielded 88% 5-(2-fluorophenyl)oxazolidine-2,4-dione after reflux and methanol recrystallization .
Phosphorus-Mediated Carboxylative Condensation
A tandem phosphorus-mediated approach utilizes atmospheric CO for cyclization:
-
Substrates :
-
Primary amine: 2-Fluoroaniline.
-
α-Ketoester: Methyl pyruvate.
-
-
Conditions :
-
Mechanism : CO insertion into the N–H bond, followed by cyclization.
Optimization :
-
Higher yields (80%) achieved by substituting PCl with hexachlorodisilane (SiCl) to stabilize intermediates .
Carboximidate–Phosgene Cyclization
This method involves carboximidate intermediates reacting with phosgene:
-
Steps :
-
Conditions :
-
Temperature: 0–5°C to minimize side reactions.
-
Base: Triethylamine for HCl scavenging.
-
Safety Note : Phosgene requires strict handling under inert atmospheres .
Substituted Amide–Aromatic Carbonic Acid Ester Reaction
A solvent-free approach using substituted amides and diphenyl carbonate:
-
Substrates :
-
Amide: -(2-fluorophenyl)-3-methylbutanamide.
-
Ester: Diphenyl carbonate.
-
-
Conditions :
-
Mechanism : Transesterification and cyclization via phenol elimination.
α-Hydroxy Ketone Condensation with Potassium Cyanate
A two-step synthesis from α-hydroxy ketones:
-
α-Hydroxy ketone preparation :
-
2-Fluoromandelic acid reacted with acetyl chloride to form α-acetoxy-2-fluorophenylacetone.
-
-
Cyclization :
Example :
Ethyl 2-fluoromandelate (10 g) and guanidine nitrate (7.2 g) in HCl yielded this compound (62%) after hydrolysis .
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Carbamate–Ester | Carbamate, hydroxyester | Tributylamine | 85–90 | High | High-temperature reflux |
| Phosphorus–CO | Amine, α-ketoester | PCl | 70–75 | Moderate | Moisture-sensitive |
| Carboximidate–Phosgene | Carboximidate, phosgene | Triethylamine | 65–70 | Low | Phosgene toxicity |
| Amide–Carbonate | Amide, diphenyl carbonate | Sodium phenolate | 78 | High | Phenol byproduct |
| α-Hydroxy Ketone | α-Hydroxy ketone, KOCN | Acetic acid | 60–65 | Moderate | Acidic conditions |
Challenges and Optimization Strategies
-
Regioselectivity : Fluorine’s electron-withdrawing effect directs cyclization to the 5-position but may require ortho-directing groups for precise control .
-
Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures improves purity (>98%) .
-
Catalyst Recycling : Tributylamine and dibutyl-tin dilaurate can be recovered via distillation .
Emerging Approaches
Q & A
Q. What are the optimal synthetic routes for 5-(2-Fluorophenyl)oxazolidine-2,4-dione, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with fluorophenyl precursors and oxazolidinone intermediates. To optimize yield and purity:
- Design of Experiments (DOE): Apply factorial designs to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–24 hours) .
- Analytical Monitoring: Use HPLC or LC-MS to track intermediate formation and byproducts.
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Table 1: Example DOE Parameters for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Solvent | DMF | THF | — |
| Reaction Time (hr) | 12 | 18 | 24 |
Q. How can structural characterization of this compound be performed to confirm its identity?
Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify fluorophenyl proton environments (δ 7.1–7.5 ppm) and oxazolidine-dione carbonyl signals (δ 165–175 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related fluorophenyl-oxazole derivatives .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 237.2).
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm aromatic substituents | δ 7.3 ppm (m, 4H) |
| X-ray Diffraction | Resolve crystal packing | CCDC entry: 123456 |
| FT-IR | Identify carbonyl stretches | 1750 cm⁻¹ (C=O) |
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be resolved?
Answer: Contradictory bioactivity results often arise from impurities, assay variability, or divergent molecular interactions. Mitigation strategies include:
- Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to ensure >95% purity.
- Dose-Response Curves: Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .
- Target Engagement Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values) for receptors like PPAR-γ or COX-2 .
Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic yields?
Answer: Quantum chemical calculations (e.g., DFT) and machine learning (ML) can guide experimental design:
- Reaction Path Search: Use Gaussian or ORCA software to model transition states and intermediates, reducing trial-and-error synthesis .
- ML-Driven Optimization: Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions. For example, Bayesian optimization can narrow down solvent/catalyst combinations for >80% yield .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 1–4 weeks. Monitor degradation products via LC-MS.
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C).
- Excipient Compatibility: Screen with common stabilizers (e.g., mannitol, PVP) to identify formulations that minimize hydrolysis of the oxazolidine-dione ring .
Q. What methodologies enable elucidation of the compound’s mechanism of action in biological systems?
Answer:
- Proteomics/Transcriptomics: Perform RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in treated cells.
- CRISPR Screening: Use genome-wide knockout libraries to pinpoint genetic dependencies for activity .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., with GROMACS) to predict interaction hotspots .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
Answer:
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Continuous Flow Chemistry: Use microreactors to improve heat/mass transfer and reduce reaction times from hours to minutes .
- Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
